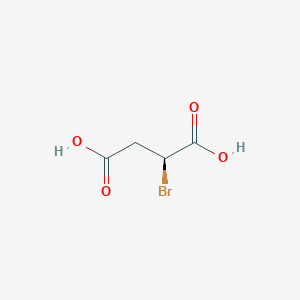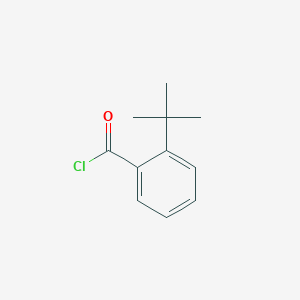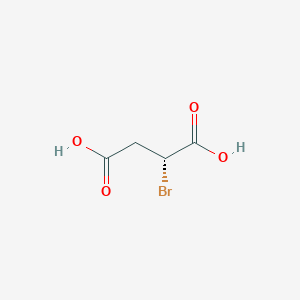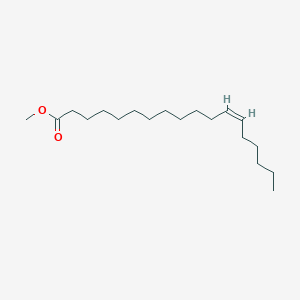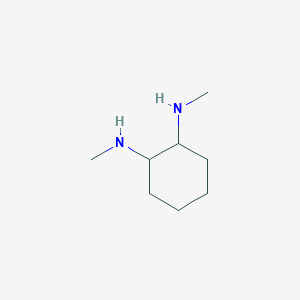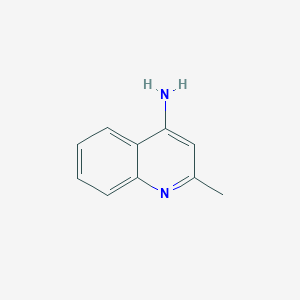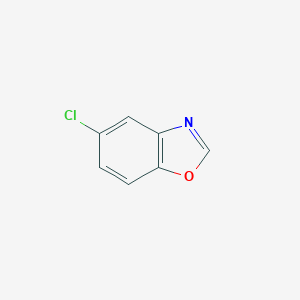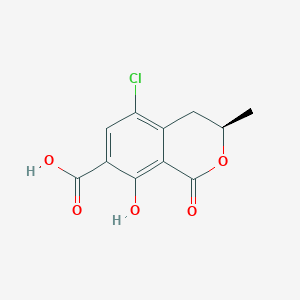![molecular formula C27H44N4O2 B107667 Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- CAS No. 16224-36-5](/img/structure/B107667.png)
Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- is a chemical compound that has gained significant attention in scientific research over the years. It is commonly known as 'BisDMAMA' and is widely used in the field of biochemistry and molecular biology.
Mecanismo De Acción
BisDMAMA functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action involves the transfer of energy from the excited state of the dye to a nearby molecule, resulting in fluorescence. BisDMAMA is also pH-sensitive, and its fluorescence intensity changes with changes in pH.
Efectos Bioquímicos Y Fisiológicos
BisDMAMA has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is widely used in biological research without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BisDMAMA has several advantages as a fluorescent dye, including its high quantum yield, pH-sensitivity, and low toxicity. It is also relatively easy to use and can be incorporated into various biomolecules. However, it has some limitations, including its sensitivity to environmental factors such as temperature and solvent polarity. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of BisDMAMA in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Another direction is the exploration of its potential as a therapeutic agent for the treatment of diseases such as cancer. BisDMAMA may also be used in the development of new imaging techniques for the visualization of biological structures and processes.
Conclusion:
In conclusion, BisDMAMA is a versatile fluorescent dye that has gained significant attention in scientific research. Its synthesis method is relatively simple, and it has several advantages as a fluorescent dye. BisDMAMA has been used in various scientific research applications, including the labeling of biomolecules and the development of biosensors. Its future directions include the development of new biosensors, exploration of its potential as a therapeutic agent, and the development of new imaging techniques.
Métodos De Síntesis
BisDMAMA can be synthesized using a simple two-step process. The first step involves the reaction of 4-chloro-2,6-bis[(dimethylamino)methyl]phenol with isobutyraldehyde to form 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]phenol]. The second step involves the oxidation of the intermediate product with manganese dioxide to yield BisDMAMA.
Aplicaciones Científicas De Investigación
BisDMAMA is widely used as a fluorescent dye for the labeling of biomolecules such as proteins, DNA, and RNA. It is also used as a pH-sensitive probe for the detection of acidic environments in cells. BisDMAMA has been used in several studies to investigate the structure and function of proteins and enzymes. It has also been used in the development of biosensors for the detection of various analytes.
Propiedades
Número CAS |
16224-36-5 |
|---|---|
Nombre del producto |
Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- |
Fórmula molecular |
C27H44N4O2 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
4-[2-[3,5-bis[(dimethylamino)methyl]-4-hydroxyphenyl]propan-2-yl]-2,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C27H44N4O2/c1-27(2,23-11-19(15-28(3)4)25(32)20(12-23)16-29(5)6)24-13-21(17-30(7)8)26(33)22(14-24)18-31(9)10/h11-14,32-33H,15-18H2,1-10H3 |
Clave InChI |
LLIYAFSMVQLZQF-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C |
Otros números CAS |
16224-36-5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



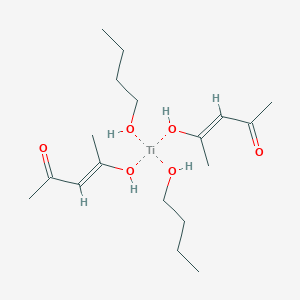
![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)
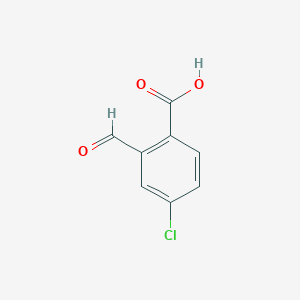
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
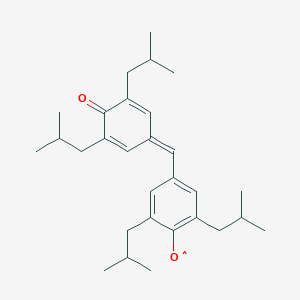
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)
